1,1,4,4,4-Pentafluorobut-1-ene
Overview
Description
1,1,4,4,4-Pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4H3F5. It is characterized by the presence of five fluorine atoms attached to a butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,4,4,4-Pentafluorobut-1-ene can be synthesized through various methods. One common approach involves the fluorination of butene derivatives using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions typically require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1,4,4,4-Pentafluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or ammonia under controlled temperatures.
Major Products Formed:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Hydrogenated butene derivatives.
Substitution: Hydroxylated or aminated butene derivatives.
Scientific Research Applications
1,1,4,4,4-Pentafluorobut-1-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized as a refrigerant and in the production of heat transfer fluids due to its favorable thermodynamic properties
Mechanism of Action
The mechanism of action of 1,1,4,4,4-Pentafluorobut-1-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the fluorine atoms play a crucial role in stabilizing reaction intermediates .
Comparison with Similar Compounds
- 1,1,1,4,4,4-Hexafluorobut-2-ene
- 3,3,4,4,4-Pentafluorobut-1-ene
Comparison: 1,1,4,4,4-Pentafluorobut-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to its analogs. For instance, 1,1,1,4,4,4-Hexafluorobut-2-ene has an additional fluorine atom, which alters its reactivity and applications.
Properties
IUPAC Name |
1,1,4,4,4-pentafluorobut-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5/c5-3(6)1-2-4(7,8)9/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPABLOPKKSAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614321 | |
Record name | 1,1,4,4,4-Pentafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721946-08-3 | |
Record name | 1,1,4,4,4-Pentafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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